molecular formula C27H22N2O7S B11688310 4-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11688310
M. Wt: 518.5 g/mol
InChI Key: LHDFQBXXSIPTMX-FYJGNVAPSA-N
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Description

4-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a benzoic acid moiety, and a tetrahydropyrimidinylidene group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the benzoic acid derivative:

    Synthesis of the tetrahydropyrimidinylidene group: This involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidinylidene ring.

    Coupling reactions: The final step involves coupling the benzoic acid derivative with the tetrahydropyrimidinylidene intermediate using reagents like coupling agents and catalysts to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

4-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like halides or amines.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

4-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cellular responses such as apoptosis.

Comparison with Similar Compounds

Similar compounds to 4-[(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid include:

    2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Shares structural similarities but differs in functional groups and reactivity.

    2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Similar core structure with different substituents affecting its chemical properties.

    2-Propanone, 1-(4-methoxyphenyl)-: A simpler compound with a related methoxyphenyl group but lacking the complex tetrahydropyrimidinylidene structure.

These comparisons highlight the unique features of this compound, particularly its potential for diverse applications and complex reactivity.

Properties

Molecular Formula

C27H22N2O7S

Molecular Weight

518.5 g/mol

IUPAC Name

4-[[2-methoxy-4-[(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H22N2O7S/c1-34-20-10-8-19(9-11-20)29-25(31)21(24(30)28-27(29)37)13-17-5-12-22(23(14-17)35-2)36-15-16-3-6-18(7-4-16)26(32)33/h3-14H,15H2,1-2H3,(H,32,33)(H,28,30,37)/b21-13+

InChI Key

LHDFQBXXSIPTMX-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/C(=O)NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)C(=O)NC2=S

Origin of Product

United States

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